Hydroxychloroquine, (S)-
Overview
Description
Synthesis Analysis
Hydroxychloroquine (HCQ) and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been synthesized through various strategies for industrial and academic purposes .Molecular Structure Analysis
Hydroxychloroquine is an aminoquinoline where one of the N-ethyl groups is hydroxylated at position 2 . The molecular formula of Hydroxychloroquine is C18H26ClN3O .Chemical Reactions Analysis
Hydroxychloroquine can undergo various degradation pathways including trans esterification reaction with ethyl acetate and formation of HCA, esterification reaction with sulfuric acid and formation of HCS, typical Hofmann elimination reaction form hydroxychloroquine sulfate will give DHC, oxidation reaction of HCQ with oxygen will give N -oxide impurity .Physical And Chemical Properties Analysis
Hydroxychloroquine is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . The molecular weight of Hydroxychloroquine is 335.9 g/mol .Scientific Research Applications
COVID-19 Treatment and Prophylaxis :
- Hydroxychloroquine has been investigated for its potential to treat COVID-19 due to its ability to limit the replication of SARS-CoV-2 in vitro. The efficacy of the drug for this purpose remains a subject of extensive study and debate (Meo, Klonoff, & Akram, 2020).
- Another study highlighted the ethical aspects of using off-label drugs like hydroxychloroquine during the pandemic, emphasizing the need for rigorous and prudent research to ensure the maximization of benefits (Li et al., 2022).
Malaria Chemoprophylaxis :
- A study on the pharmacokinetics of hydroxychloroquine in the context of malaria caused by Plasmodium vivax suggested that plasma concentrations lower than predicted by the pharmacokinetic model were a significant cause of prophylactic failure (Lim et al., 2009).
Rheumatoid Arthritis :
- Research has shown that hydroxychloroquine is used as a second-line treatment for rheumatoid arthritis. The study developed a population pharmacokinetics model for hydroxychloroquine, contributing to understanding its clinical use in this context (Carmichael, Charles, & Tett, 2003).
Diverse Modes of Action and Repurposing :
- Hydroxychloroquine's potential for repurposing against various diseases, including viral infections like COVID-19, has been discussed. The review emphasized the diverse modes of action of hydroxychloroquine and chloroquine, including alteration of acidic environments inside lysosomes and inhibition of cytokine storm in host cells (Tripathy et al., 2020).
Endothelial Dysfunction :
- Hydroxychloroquine showed significant reduction in TNF-α and preeclamptic serum induced endothelin-1, suggesting its protective effect on endothelial dysfunction in an in vitro model (Rahman et al., 2016).
Scientometric Analysis of Research Trends :
- An analysis of hydroxychloroquine research publications up to June 2020 identified significant active research areas and the most specialized countries in hydroxychloroquine research, highlighting the global interest and research trend in this drug (Antony, Selvaraju, & Clarance M, 2021).
Safety And Hazards
properties
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160181 | |
Record name | Hydroxychloroquine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hydroxychloroquine | |
CAS RN |
137433-24-0 | |
Record name | (S)-Hydroxychloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychloroquine, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYCHLOROQUINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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